5'-DMT-Ac-rC chemical structure and properties
5'-DMT-Ac-rC chemical structure and properties
An In-depth Technical Guide to 5'-DMT-N4-Acetyl-Cytidine Phosphoramidite in RNA Synthesis
Abstract
In the landscape of synthetic biology and nucleic acid therapeutics, the chemical synthesis of RNA is a foundational process. The phosphoramidite method is the undisputed gold standard for this task, celebrated for its high efficiency and adaptability.[1] Central to this methodology are the nucleoside phosphoramidite building blocks, which are meticulously engineered with a suite of protecting groups to ensure sequence fidelity and high yield. This technical guide provides an in-depth examination of a cornerstone reagent: 5'-O-Dimethoxytrityl-N4-acetyl-2'-O-TBDMS-cytidine-3'-CE-phosphoramidite (commonly abbreviated as 5'-DMT-Ac-rC). We will dissect its chemical architecture, elucidate the strategic role of each protecting group, provide a mechanistic overview of its use in the solid-phase synthesis cycle, and present field-proven protocols for its application.
Chemical Structure and Properties
The successful synthesis of RNA oligonucleotides hinges on the precise chemistry of its constituent monomers. The 5'-DMT-Ac-rC phosphoramidite is a complex molecule where each component serves a distinct and critical purpose. The full chemical name often includes the 2'-hydroxyl protecting group, for example, 5'-O-DMT-N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[2]
Core Components:
-
Ribocytidine (rC): This is the fundamental ribonucleoside, composed of a cytosine base attached to a ribose sugar, which will be incorporated into the nascent RNA chain.
-
5'-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar.[3][4] Its primary function is to block this position, thereby enforcing the 3'-to-5' directionality of synthesis.[3][5] Its removal with a mild acid generates a bright orange dimethoxytrityl cation, which provides a convenient real-time spectrophotometric method to monitor the coupling efficiency of each cycle.[6][7]
-
N4-Acetyl (Ac) Group: The exocyclic amine on the cytosine base is nucleophilic and must be protected to prevent unwanted side reactions during the coupling step. The acetyl group serves this function effectively.[8][9] It is stable throughout the synthesis cycles but is readily removed during the final basic deprotection step.[8][10]
-
2'-Hydroxyl Protecting Group (e.g., TBDMS): The presence of the 2'-hydroxyl group distinguishes RNA from DNA and presents the greatest challenge in RNA synthesis. This group must be protected to prevent chain branching and degradation. A silyl-based group like tert-butyldimethylsilyl (TBDMS) is commonly used due to its stability during the synthesis cycle and its selective removal under fluoride treatment post-synthesis.[10][]
-
3'-CE-Phosphoramidite Moiety: This is the reactive end of the molecule. The diisopropylamino group is an excellent leaving group when protonated by an activator like tetrazole, allowing for rapid coupling to the free 5'-hydroxyl of the growing RNA chain.[6][12] The 2-cyanoethyl (CE) group protects the phosphorus atom and is removed during the final deprotection step.[7]
Physicochemical Properties
| Property | Value | Source(s) |
| Full Chemical Name | Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | [] |
| Molecular Formula | C47H64N5O9PSi | [2][] |
| Molecular Weight | 902.11 g/mol | [2][] |
| Appearance | White to off-white powder | [2][] |
| Purity | Typically ≥97% by HPLC | [] |
| Solubility | Soluble in acetonitrile, dichloromethane | [14] |
| Storage Conditions | Store in freezer under -20°C, sealed in a dry environment | [2][15] |
The Phosphoramidite Synthesis Cycle: A Mechanistic Overview
Solid-phase RNA synthesis is a cyclical process where a ribonucleotide is added one at a time to a growing chain that is covalently attached to a solid support, such as controlled pore glass (CPG).[1] Each cycle consists of four main chemical reactions.
Caption: The four-step phosphoramidite RNA synthesis cycle.
Step 1: Detritylation (Deblocking) The cycle begins with the removal of the 5'-DMT group from the nucleoside bound to the solid support.[1] This is achieved by treating the support with a mild acid, typically a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[7][16] This step is rapid and quantitative, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[7] The orange DMT cation released is washed away and can be measured to determine the efficiency of the previous coupling step.[6][7]
Step 2: Coupling The core chain-elongation reaction involves the activation of the 5'-DMT-Ac-rC phosphoramidite with a weak acid catalyst, such as 1H-tetrazole or a derivative, in acetonitrile.[17] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[6] This highly reactive intermediate then couples with the free 5'-hydroxyl group of the support-bound RNA chain, forming an unstable phosphite triester linkage.[1][] This reaction is carried out under anhydrous conditions to prevent the phosphoramidite from reacting with water.
Step 3: Capping Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains will remain unreacted.[1] To prevent these "failure sequences" from participating in subsequent cycles, which would result in oligonucleotides with internal deletions, they are permanently blocked or "capped". This is typically done using a mixture of acetic anhydride and N-methylimidazole, which acetylates any free 5'-hydroxyl groups, rendering them inert.[6][7]
Step 4: Oxidation The newly formed phosphite triester linkage is unstable to the acidic conditions of the subsequent detritylation step.[1][6] Therefore, it must be oxidized to a more stable pentavalent phosphate triester. This is accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).[6][7] This step stabilizes the internucleotide bond, completing the addition of one nucleotide to the chain. The cycle is then repeated until the desired RNA sequence is assembled.
Experimental Protocol: Standard Automated Synthesis Cycle
The following protocol outlines a typical cycle for the incorporation of a 5'-DMT-Ac-rC phosphoramidite monomer on a standard solid-phase oligonucleotide synthesizer.
| Step | Operation | Reagent/Solvent | Typical Time | Purpose |
| 1 | Wash | Anhydrous Acetonitrile | 30 s | Remove residual reagents from the previous cycle. |
| 2 | Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 50-60 s | Remove the 5'-DMT protecting group to expose the 5'-OH.[7] |
| 3 | Trityl Monitoring | - | - | The effluent is directed to a spectrophotometer to quantify the released DMT cation (A495 nm) and assess coupling efficiency.[6][7] |
| 4 | Wash | Anhydrous Acetonitrile | 30 s | Neutralize and remove the acid and cleaved DMT group. |
| 5 | Coupling | 0.1 M 5'-DMT-Ac-rC Phosphoramidite + 0.5 M Activator (e.g., Tetrazole) in Acetonitrile | 3-5 min | Elongate the RNA chain by one nucleotide. |
| 6 | Wash | Anhydrous Acetonitrile | 30 s | Remove excess phosphoramidite and activator. |
| 7 | Capping | Cap A: Acetic Anhydride/Pyridine/THFCap B: N-Methylimidazole in Acetonitrile | 30 s | Block unreacted 5'-OH groups to prevent failure sequences.[6] |
| 8 | Wash | Anhydrous Acetonitrile | 30 s | Remove capping reagents. |
| 9 | Oxidation | 0.015-0.02 M Iodine in Water/Pyridine/THF | 45 s | Stabilize the newly formed phosphite triester to a phosphate triester.[6][7] |
| 10 | Wash | Anhydrous Acetonitrile | 30 s | Remove oxidation reagents. |
| 11 | Flush | Argon or Helium | 10 s | Dry the solid support in preparation for the next cycle. |
Post-Synthesis Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a critical multi-step process:
-
Cleavage from Support & Removal of Base/Phosphate Protection: The solid support is treated with a basic solution, typically concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA). This single step cleaves the succinyl linker holding the RNA to the support and removes the cyanoethyl groups from the phosphate backbone and the N4-acetyl group from the cytidine bases.[8][10]
-
Removal of 2'-Hydroxyl Protection: The silyl protecting groups (e.g., TBDMS) on the 2'-hydroxyls are stable to the basic conditions used above. They are typically removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).
-
Final Purification: The full-length product is then purified from truncated failure sequences and residual chemical contaminants, typically by HPLC or PAGE.
It is important to note that the N4-acetyl group on cytidine is designed to be a temporary protecting group and is removed by standard deprotection methods.[19] If the goal is to synthesize an RNA molecule containing the natural N4-acetylcytidine (ac4C) modification, which is known to stabilize RNA duplexes, specialized non-nucleophilic synthesis and deprotection strategies are required to retain the acetyl group on the final product.[19][20]
Applications in Research and Drug Development
The ability to reliably synthesize high-purity RNA of any desired sequence is transformative for modern biology and medicine. 5'-DMT-Ac-rC phosphoramidite, as a fundamental building block, is indispensable for:
-
Therapeutic Oligonucleotides: Manufacturing of RNA interference (RNAi) triggers like siRNAs, antisense oligonucleotides (ASOs), and aptamers for gene silencing and other therapeutic applications.[1]
-
mRNA Vaccines and Therapeutics: Synthesis of synthetic messenger RNA, a technology at the forefront of vaccine development and protein replacement therapies.
-
CRISPR Gene Editing: Production of synthetic guide RNAs (sgRNAs) that direct Cas enzymes to specific genomic loci.[1]
-
Diagnostics and Research: Creation of RNA probes for blotting, in situ hybridization, and qPCR, as well as RNA constructs for biophysical and structural studies.[]
Conclusion
The 5'-DMT-N4-acetyl-cytidine phosphoramidite is more than a mere chemical reagent; it is a product of sophisticated chemical engineering designed to meet the stringent demands of automated solid-phase RNA synthesis. Its multi-component architecture, featuring a carefully selected cast of orthogonal protecting groups, allows for the highly controlled, stepwise assembly of RNA molecules with exceptional fidelity. A thorough understanding of its structure, the function of each component, and the mechanics of the synthesis cycle is essential for any researcher or drug development professional aiming to harness the power of synthetic RNA.
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